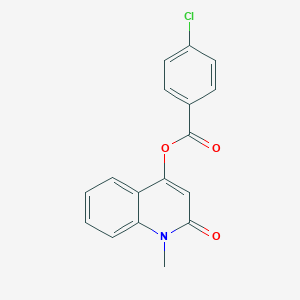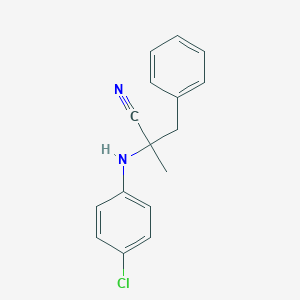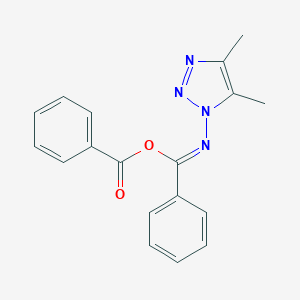
N,N-dimethyl-2-piperazin-1-yl-isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-piperazin-1-yl-isobutyramide, also known as DIPI, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. DIPI is a piperazine derivative that has been synthesized through a variety of methods and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-piperazin-1-yl-isobutyramide is not yet fully understood. However, it has been found to bind to metal ions, such as copper, and form stable complexes. These metal complexes have been found to have potential applications in various fields, including catalysis and drug development.
Biochemical and Physiological Effects:
N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been found to have antioxidant properties and can protect cells from oxidative stress. N,N-dimethyl-2-piperazin-1-yl-isobutyramide has also been found to have anti-inflammatory properties and can reduce inflammation in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-2-piperazin-1-yl-isobutyramide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been found to have low toxicity and is generally considered safe for use in lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N,N-dimethyl-2-piperazin-1-yl-isobutyramide. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets. Additionally, research could focus on developing new metal complexes using N,N-dimethyl-2-piperazin-1-yl-isobutyramide as a ligand and exploring their potential applications in various fields. Another area of research could focus on exploring the potential applications of N,N-dimethyl-2-piperazin-1-yl-isobutyramide in medicine, particularly in the development of new drugs.
Métodos De Síntesis
N,N-dimethyl-2-piperazin-1-yl-isobutyramide can be synthesized through several methods, including the reaction of 2-piperazinecarboxylic acid with isobutyryl chloride in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). Another method involves the reaction of 2-piperazinecarboxylic acid with isobutyric anhydride in the presence of TEA. N,N-dimethyl-2-piperazin-1-yl-isobutyramide can also be synthesized through the reaction of 2-piperazinecarboxylic acid with isobutyramide in the presence of TEA.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have various scientific research applications, including its use as a ligand in the synthesis of metal complexes. It has also been used as a building block in the synthesis of other piperazine derivatives. Additionally, N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have potential applications in the field of medicine, particularly in the development of new drugs.
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-2-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C10H21N3O/c1-10(2,9(14)12(3)4)13-7-5-11-6-8-13/h11H,5-8H2,1-4H3 |
Clave InChI |
PRORANLVIDINCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N(C)C)N1CCNCC1 |
SMILES canónico |
CC(C)(C(=O)N(C)C)N1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)

![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)

![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)




![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)


![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)